3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid
Description
Properties
IUPAC Name |
3-(N-(3-chlorophenyl)sulfonyl-4-methoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-14-7-5-13(6-8-14)18(10-9-16(19)20)24(21,22)15-4-2-3-12(17)11-15/h2-8,11H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJFDSGDQCZRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the core components. The process may include the following steps:
Preparation of 4-methoxyaniline: This involves the methylation of aniline to produce 4-methoxyaniline.
Chlorosulfonation: The 4-methoxyaniline is then subjected to chlorosulfonation to introduce the chlorobenzenesulfonamide group.
Amidation: The resulting compound is then reacted with propanoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it suitable for various organic synthesis reactions.
Biology: In biological research, 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Research Findings
Halogenation Patterns
- Target Compound vs. Sulfamoyl Analogs: Halogenation methods critically influence substitution patterns. For example, 3-[N-(4-sulfamoylphenyl)amino]propanoic acid undergoes mono-bromination at position 2 with N-bromosuccinimide, while HCl/HBr in oxidizing conditions yield 2,6-dihalo derivatives . The target compound’s 3-chloro substitution may arise from similar regioselective halogenation.
Electronic and Solubility Effects
- Methoxy vs. Hydroxyl Groups: Replacing the 4-methoxyphenyl group (target) with 4-hydroxyphenyl (as in 3-(4-hydroxyphenyl)propanoic acid) increases acidity (pKa ~4.16 for target vs. ~2.5–3.0 for phenolic acids ) and solubility in polar solvents.
- Sulfonamide vs.
Biological Activity
3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propanoic acid backbone, a chlorobenzenesulfonamide moiety, and a methoxyphenyl group. The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and other diseases.
- Molecular Formula : C15H16ClN1O4S
- Molecular Weight : 333.81 g/mol
- Density : 1.1 g/cm³
- Melting Point : 98-100 °C
- Boiling Point : 318.5 °C at 760 mmHg
The biological activity of 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is primarily linked to its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cell proliferation. Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase and other enzyme classes, leading to anti-inflammatory effects and potential antitumor activity.
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models. For instance, in vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6, markers associated with inflammation.
Antitumor Activity
Recent investigations into the antitumor potential of this compound revealed promising results. In cell line assays, it was found to inhibit the proliferation of several cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.
Case Studies
Research Findings
- Anti-inflammatory Activity : In a controlled study, administration of the compound resulted in a significant reduction in paw edema in animal models, indicating its potential use as an anti-inflammatory agent.
- Cell Cycle Analysis : Flow cytometry analyses showed that treated cancer cells exhibited increased sub-G1 populations, confirming apoptosis induction.
- Enzyme Inhibition : The compound demonstrated a high affinity for carbonic anhydrase isoforms, suggesting its utility in conditions where carbonic anhydrase plays a pivotal role.
Q & A
Basic: What are the established synthetic routes for 3-[N-(4-methoxyphenyl)-3-chlorobenzenesulfonamido]propanoic acid, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar sulfonamido propanoic acids are prepared by reacting N-(4-methoxyphenyl)-β-alanine intermediates with halogenated carbonyl compounds (e.g., chloroacetic acid) under reflux in aqueous sodium carbonate . Optimization involves adjusting solvent polarity (e.g., 2-propanol/water mixtures), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to electrophile). Purity is confirmed via elemental analysis and spectroscopic methods (¹H/¹³C NMR) .
Advanced: How can researchers resolve contradictions in biological activity data across bacterial strains?
Answer:
Discrepancies in antibacterial activity (e.g., inhibition of Xanthomonas campestris but not Escherichia coli) may arise from differences in bacterial membrane permeability or target enzyme specificity. Methodologically, researchers should:
- Use agar diffusion assays with standardized bacterial inoculum densities (e.g., 10⁶ CFU/mL) .
- Include positive controls (e.g., ampicillin) and test a concentration gradient (25–1000 μg/mL) to establish dose-response relationships .
- Perform molecular docking studies to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ 3.7–3.8 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and propanoic acid carboxyl (δ 12.1 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent derivatives?
Answer:
SAR studies reveal that halogen substituents (e.g., Cl, Br) at the benzylidene position enhance antibacterial potency. For example:
- Compound 9 (4-Cl substituent) showed dual activity against X. campestris and Rhizobium radiobacter, while the 4-Br analog (Compound 8 ) was less effective .
- Introduce electron-withdrawing groups to increase electrophilicity, improving target binding. Test substitutions via condensation reactions with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions .
Basic: What experimental controls are essential in evaluating this compound’s bioactivity?
Answer:
- Negative Control : Dimethyl sulfoxide (DMSO) at the highest concentration used (e.g., 1% v/v) to rule out solvent toxicity .
- Positive Control : Ampicillin (10 μg/disc) for Gram-negative bacteria or vancomycin for Gram-positive strains.
- Internal Standard : Spiked samples with a structurally similar inert compound (e.g., 3-phenylpropanoic acid) to monitor assay reproducibility .
Advanced: How can researchers scale up synthesis without compromising yield or purity?
Answer:
- Reactor Design : Use a jacketed reactor with precise temperature control (±2°C) to maintain reflux conditions during large-scale reactions .
- Workflow : Employ continuous flow chemistry for intermediates prone to degradation (e.g., thiazolone derivatives).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for >90% recovery .
Basic: What are the stability considerations for storing this compound?
Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability tests show <5% degradation over 6 months when protected from humidity (confirmed via HPLC, C18 column, 0.1% TFA/ACN gradient) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Kinetic Studies : Monitor bacterial growth curves (OD₆₀₀) in LB broth with/without the compound to determine bacteriostatic vs. bactericidal effects .
- Proteomics : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., cell wall synthesis enzymes) in treated vs. untreated bacteria .
- Molecular Dynamics : Simulate binding to target proteins (e.g., CXCL12 chemokine) using DOCK 3.5.54 to predict interaction hotspots .
Basic: How do researchers validate the absence of cytotoxic effects in mammalian cells?
Answer:
- MTT Assay : Treat human fibroblast (e.g., NIH/3T3) or hepatic (HepG2) cells with 1–100 μM compound for 24–72 hours. Measure viability via absorbance at 570 nm .
- Selectivity Index (SI) : Calculate IC₅₀ (mammalian cells)/MIC₉₀ (bacteria); SI >10 indicates favorable safety .
Advanced: What strategies mitigate byproduct formation during derivative synthesis?
Answer:
- Byproduct Identification : Use LC-MS (ESI+) to detect adducts (e.g., dimerization products) .
- Condition Optimization : Lower reaction temperature (0–25°C) and add scavengers (e.g., molecular sieves) to suppress side reactions .
- Catalyst Screening : Test Pd(II) or Cu(I) catalysts to enhance regioselectivity in heterocyclic ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
